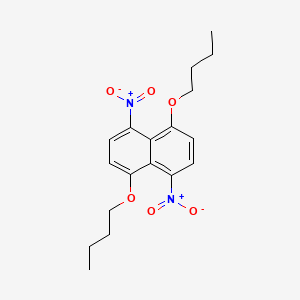

1,5-Dibutoxy-4,8-dinitronaphthalene

Description

Properties

IUPAC Name |

1,5-dibutoxy-4,8-dinitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMZOWRZNHNYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Substituted Naphthalene Frameworks in Contemporary Organic Chemistry

The naphthalene (B1677914) scaffold, a fused bicyclic aromatic system, is a cornerstone in the edifice of organic chemistry. Its extended π-electron system, compared to benzene (B151609), imparts distinct reactivity and electronic characteristics. The positions on the naphthalene ring are not equivalent; the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). This inherent reactivity, coupled with the ability to introduce a wide variety of substituents, makes naphthalene derivatives valuable building blocks in the synthesis of complex organic molecules.

Substituted naphthalenes are integral to various domains of chemical science. They form the core structure of many dyes, pigments, and pharmaceuticals. Furthermore, their unique photophysical properties make them candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and molecular sensors. The precise positioning of different functional groups on the naphthalene core allows for the fine-tuning of its electronic and steric properties, enabling the rational design of molecules with desired functions.

Significance of Nitro and Alkoxy Functionalities in Tailoring Naphthalene Derivatives

The properties of 1,5-Dibutoxy-4,8-dinitronaphthalene are fundamentally dictated by the interplay of its substituent groups: two electron-donating butoxy groups and two electron-withdrawing nitro groups.

The alkoxy groups (-OR) , in this case, butoxy groups, are activating substituents. They donate electron density to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. In the this compound structure, the butoxy groups at the 1 and 5 positions would be expected to influence the electronic environment of the entire naphthalene (B1677914) system significantly.

The specific arrangement of these opposing functional groups in this compound—with electron-donating groups at the 1 and 5 positions and electron-withdrawing groups at the 4 and 8 positions—creates a "push-pull" system. This electronic push-pull character can lead to interesting properties, such as large nonlinear optical responses and unique spectroscopic behavior, making such compounds subjects of interest in materials science.

| Functional Group | Type | Electronic Effect on Naphthalene Ring |

| Butoxy (-OC4H9) | Alkoxy | Electron-donating (activating) |

| Nitro (-NO2) | Nitro | Electron-withdrawing (deactivating) |

Overview of Academic Research Trajectories for Dinitronaphthalene Congeners

Strategies for the Dinitronaphthalene Core Synthesis

Established Nitration Routes to Naphthalene Derivatives

The traditional and most established method for synthesizing dinitronaphthalene isomers involves the direct nitration of naphthalene. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction of these two acids generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring.

The nitration of naphthalene initially produces a mixture of 1-nitronaphthalene (B515781) (the alpha product) and 2-nitronaphthalene (B181648) (the beta product), with the 1-nitro isomer being the major product, often in a ratio of about 9:1 to 10:1 over the 2-nitro isomer. google.com Further nitration of this mixture leads to the formation of dinitronaphthalene isomers. A common industrial process involves adding naphthalene to a mixed acid solution at controlled temperatures, typically between 40°C and 80°C. wikipedia.org This process yields a mixture of dinitronaphthalenes, predominantly the 1,5- and 1,8-isomers. wikipedia.org

The mechanism for the preference of the alpha-position (1- and 4- positions) in the initial nitration step is attributed to the greater stability of the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during the reaction. The intermediate for alpha-substitution has more resonance structures that retain an intact benzene (B151609) ring, making it more stable than the intermediate for beta-substitution. google.com

Regioselective Dinitration Techniques for 1,5- and 1,8-Dinitronaphthalene

Achieving regioselectivity in the dinitration of naphthalene is a significant challenge, as direct nitration typically yields a mixture of isomers that must be separated. The direct nitration of naphthalene with mixed acid in an organic solvent like dichloroethane can produce a mixture containing both 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. wikipedia.org The separation of these isomers can be achieved through methods like fractional crystallization or solvent extraction. For instance, the 1,5-isomer can be selectively extracted with toluene, leaving behind the less soluble 1,8-isomer.

Alternatively, the nitration of 1-nitronaphthalene can be employed, which also results in a mixture of dinitronaphthalene isomers. rsc.org Research into directing this regioselectivity has explored various catalysts and reaction conditions. For example, the nitration of 1,5-dimethoxynaphthalene (B158590) has been shown to produce the 4,8-dinitro-1,5-dimethoxynaphthalene derivative, indicating that the existing methoxy (B1213986) groups direct the incoming nitro groups to the 4 and 8 positions. youtube.com This suggests that starting with a 1,5-disubstituted naphthalene can be a viable strategy for achieving the desired 4,8-dinitration pattern on the naphthalene core.

Another approach to control regioselectivity involves the use of shape-selective catalysts, such as zeolites. researchgate.net These microporous materials can influence the product distribution by sterically favoring the formation of certain isomers within their channels.

| Method | Starting Material | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Direct Dinitration | Naphthalene | Mixed Acid (HNO₃/H₂SO₄) | Produces a mixture of 1,5- and 1,8-dinitronaphthalene requiring separation. | wikipedia.org |

| Nitration of Substituted Naphthalene | 1,5-Dimethoxynaphthalene | Nitric Acid | Yields 4,8-dinitro-1,5-dimethoxynaphthalene, demonstrating regiocontrol by existing substituents. | youtube.com |

| Zeolite-Catalyzed Nitration | Naphthalene or 1-Nitronaphthalene | Fuming Nitric Acid / Zeolite | Improves regioselectivity towards specific isomers. | researchgate.net |

Development of Green Chemistry Approaches in Nitronaphthalene Preparation

In recent years, significant efforts have been made to develop more environmentally benign methods for the nitration of naphthalene, aiming to reduce the use of hazardous reagents and minimize waste. One such approach is the use of solid acid catalysts like zeolites, which can replace corrosive liquid acids like sulfuric acid. Zeolites are reusable and can lead to higher selectivity and easier product separation. researchgate.netrsc.org

The use of dinitrogen pentoxide (N₂O₅) as a nitrating agent in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium represents another green approach. google.com This method can be highly efficient and allows for the recycling of the TFE solvent, significantly reducing acidic waste compared to traditional mixed-acid nitrations. google.com

Microreactor technology has also been applied to the synthesis of dinitronaphthalenes. francis-press.com Using a microchannel reactor for the nitration of naphthalene with nitric acid allows for rapid reaction times, enhanced safety due to the small reaction volume, and continuous production, which can lead to higher yields and reduced environmental impact. francis-press.com Furthermore, mechanochemistry, which involves reactions conducted by ball milling with minimal or no solvent, is an emerging green technique for nitration, employing benign organic nitrating agents. masterorganicchemistry.com

Alkylation Reactions for Butoxy Group Installation

Once the dinitrated naphthalene core is obtained, the next critical phase is the introduction of the two butoxy groups at the 1- and 5- positions. This is typically achieved through the etherification of a corresponding dihydroxy-dinitronaphthalene precursor. A plausible synthetic pathway involves the nitration of 1,5-dihydroxynaphthalene (B47172) to yield 4,8-dinitro-1,5-dihydroxynaphthalene, which is then followed by etherification. The nitration of 1,5-dihydroxynaphthalene has been demonstrated to yield dinitro derivatives, making this a viable route. youtube.comgoogle.com

Etherification Methodologies for Hydroxyl-Substituted Naphthalenes

The Williamson ether synthesis is the most prominent and versatile method for forming the ether linkages required for this compound. rsc.org This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide.

In the context of synthesizing the target molecule from a 4,8-dihydroxy-1,5-dinitronaphthalene precursor, the reaction would proceed as follows:

Deprotonation: The two hydroxyl groups of the dihydroxydinitronaphthalene are deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic dialkoxide. researchgate.net

Nucleophilic Attack: The resulting dialkoxide then acts as a nucleophile, attacking two equivalents of a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The halide serves as the leaving group, and two new carbon-oxygen bonds are formed, resulting in the desired 1,5-dibutoxy product.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the S_N2 mechanism. masterorganicchemistry.com

| Component | Role | Example | Considerations | Reference |

|---|---|---|---|---|

| Naphthol Precursor | Source of Nucleophile | 4,8-Dihydroxy-1,5-dinitronaphthalene | Acidity of hydroxyl groups is enhanced by electron-withdrawing nitro groups. | youtube.com |

| Base | Deprotonation of Hydroxyl Groups | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Base strength should be sufficient to deprotonate the naphthol. | researchgate.net |

| Alkylating Agent | Source of Butyl Group (Electrophile) | 1-Bromobutane, 1-Iodobutane | Primary halides are preferred to minimize elimination side reactions. Iodides are more reactive than bromides. | masterorganicchemistry.com |

| Solvent | Reaction Medium | DMF, Acetone | Polar aprotic solvents are ideal for S_N2 reactions. | masterorganicchemistry.com |

Control of Regioselectivity in 1,5-Dibutoxylation

For the synthesis of this compound from a 4,8-dinitro-1,5-dihydroxynaphthalene precursor, the control of regioselectivity for the dibutoxylation step is inherently straightforward. The precursor molecule possesses a C₂ axis of symmetry, rendering the two hydroxyl groups at the 1- and 5- positions chemically equivalent. Therefore, the reaction with a suitable amount of base and butyl halide under appropriate conditions should lead to the desired disubstituted product without the formation of regioisomers.

The primary challenge in this step is to ensure complete dietherification while avoiding side reactions. The choice of the alkylating agent is crucial. Primary alkyl halides, such as 1-bromobutane, are ideal for the Williamson ether synthesis because they are highly susceptible to S_N2 attack and less prone to elimination reactions that can occur with secondary or tertiary halides. rsc.org The reaction conditions, such as temperature and reaction time, must be optimized to drive the reaction to completion and obtain a high yield of the desired this compound.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is not a single-step process but rather a multi-step pathway that typically begins with a foundational naphthalene core. The process involves the strategic introduction of functional groups in a specific order to achieve the desired substitution pattern. A plausible and commonly referenced pathway involves the initial synthesis of 1,5-dihydroxynaphthalene, followed by etherification to introduce the butoxy groups, and concluding with a regioselective nitration.

A foundational precursor for this synthesis is 1,5-dihydroxynaphthalene, also known as naphthalene-1,5-diol. The production of this intermediate generally starts with refined naphthalene. wikipedia.orgscispace.com A typical industrial synthesis involves the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid. This intermediate is then subjected to hydrolysis, often through alkali fusion with a strong base like sodium hydroxide (B78521) at elevated temperatures and pressures, followed by acidification to yield 1,5-dihydroxynaphthalene. wikipedia.orgscispace.comprepchem.comgoogle.com Optimized conditions for the synthesis of high-purity 1,5-dihydroxynaphthalene have been reported, achieving yields as high as 90.2% with a purity of 99.3%. scispace.com

The subsequent step involves the conversion of 1,5-dihydroxynaphthalene to 1,5-dibutoxynaphthalene. This transformation is typically achieved through a Williamson ether synthesis, where the diol is reacted with a butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base to deprotonate the hydroxyl groups.

The final and critical step is the nitration of 1,5-dibutoxynaphthalene. The two butoxy groups are electron-donating and act as ortho-, para-directors. Consequently, the incoming nitro groups are directed to the positions ortho to the butoxy groups, namely the 4 and 8 positions of the naphthalene ring. The nitration is typically carried out using nitric acid, sometimes in the presence of sulfuric acid. google.com The reaction conditions, including temperature and reactant concentrations, must be carefully controlled to favor the formation of the desired 4,8-dinitro isomer and minimize the production of other nitrated byproducts. google.comrsc.org The use of microchannel reactors has been explored for the nitration of naphthalene derivatives to achieve better control over reaction parameters and improve yields. google.com

| Step | Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1 | Sulfonation of Naphthalene | Naphthalene, Sulfonating agent (e.g., H₂SO₄) | Controlled temperature (e.g., 25°C), specific pH for acid treatment (e.g., pH 5-6) | scispace.com |

| 2 | Alkali Fusion (Hydrolysis) | Naphthalene-1,5-disulfonic acid, Sodium Hydroxide (NaOH) | High temperature (270-290°C), high pressure (14-20 bar), high molar ratio of NaOH | prepchem.comgoogle.com |

| 3 | Etherification | 1,5-Dihydroxynaphthalene, Butyl halide (e.g., 1-bromobutane), Base | Standard conditions for Williamson ether synthesis | General Knowledge |

| 4 | Nitration | 1,5-Dibutoxynaphthalene, Nitric Acid (HNO₃) | Controlled temperature (30-80°C), potential use of sulfuric acid or microchannel reactor | google.comgoogle.com |

Advanced Purification and Separation Techniques for Polysubstituted Naphthalenes

The synthesis of polysubstituted naphthalenes like this compound invariably produces a mixture of isomers and byproducts. The structural similarity of these compounds, particularly isomers, necessitates the use of advanced purification and separation techniques to isolate the target molecule in high purity. nih.gov

Crystallization is a primary and highly effective method for purifying solid organic compounds. Fractional crystallization is particularly useful for separating isomers that exhibit different solubilities in a given solvent at various temperatures. nih.gov For instance, a method for separating 1,5-dinitronaphthalene from its 1,8-isomer involves dissolving the mixture in hot nitric acid and then cooling it, which causes the less soluble 1,5-isomer to crystallize out first. google.com Recrystallization from a suitable solvent, such as methanol (B129727) for naphthalene derivatives, can significantly enhance the purity of the final product. google.comresearchgate.net

Distillation is often employed for the initial, coarse separation of components in a reaction mixture, especially for removing solvents or volatile impurities. simsonpharma.com For high-boiling point compounds like substituted naphthalenes, vacuum distillation is the preferred method as it lowers the boiling point, thereby preventing thermal decomposition. nih.govyoutube.com While fractional distillation can separate liquids with close boiling points, its effectiveness for some naphthalene isomers can be limited due to their very similar physical properties. nih.govgoogle.com

Chromatography offers a powerful set of techniques for the separation of complex mixtures with high resolution. Various forms of chromatography, such as column chromatography and preparative high-performance liquid chromatography (HPLC), can be employed to separate isomers of polysubstituted naphthalenes based on their differential partitioning between a stationary phase and a mobile phase. simsonpharma.com A specialized technique, capillary zone electrophoresis, has been successfully used to separate isomers of naphthalenesulfonates, highlighting the potential of electrophoretic methods for charged naphthalene derivatives. rsc.org

Solvent Extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases. quora.com This can be applied to remove impurities that have significantly different polarity from the desired product.

| Technique | Principle of Separation | Applicability to Polysubstituted Naphthalenes | Reference |

|---|---|---|---|

| Crystallization | Differences in solubility and melting point | Highly effective for separating isomers and purifying the final product. | nih.govgoogle.com |

| Vacuum Distillation | Differences in boiling points under reduced pressure | Useful for crude purification and separating from non-volatile impurities without thermal decomposition. | nih.govsimsonpharma.com |

| Chromatography (e.g., HPLC) | Differential partitioning between stationary and mobile phases | Provides high-resolution separation of complex isomeric mixtures. | simsonpharma.com |

| Solvent Extraction | Differential solubility in immiscible solvents | Effective for removing impurities with significantly different polarity. | quora.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Absorption Characteristics and Conjugation Effects within the Naphthalene System

The electronic absorption properties of this compound are largely dictated by the extensive conjugation within the naphthalene system, which is further influenced by the presence of both electron-donating butoxy groups and electron-withdrawing nitro groups. The interaction of these substituents with the naphthalene core significantly affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org

| Compound | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| 1,3-Butadiene | 217 | 21,000 | shimadzu.com |

| 1,3,5-Hexatriene | 258 | - | openstax.org |

| Benzene | 255 | 180 | shimadzu.com |

| Naphthalene | 286 | 360 | shimadzu.com |

Investigation of Solvatochromic and Thermochromic Behavior

Solvatochromism , the change in a substance's color with the polarity of the solvent, is a key characteristic of molecules with significant charge-transfer character. nih.gov In this compound, the electron-donating butoxy groups and electron-withdrawing nitro groups create a push-pull system, leading to a pronounced intramolecular charge transfer (ICT) from the butoxy groups to the nitro groups upon photoexcitation. This ICT is sensitive to the solvent environment. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the absorption maximum. nih.gov The study of its solvatochromic behavior in a range of solvents with varying polarities can provide valuable information about the change in dipole moment upon electronic transition.

Thermochromism , a change in color with temperature, can also be exhibited by this compound. This phenomenon can arise from several factors, including changes in molecular conformation, aggregation state, or the equilibrium between different isomers as a function of temperature. For instance, temperature variations can affect the planarity of the naphthalene system or the orientation of the butoxy and nitro substituents, thereby altering the electronic conjugation and, consequently, the absorption spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial analytical technique for confirming the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. The molecular ion peak ([M]+) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation pattern provides valuable structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of NO2 (M-46) and NO (M-30). The presence of the dibutoxy side chains introduces additional fragmentation possibilities. Alpha-cleavage next to the ether oxygen is a common fragmentation for ethers, which would lead to the loss of a butyl radical (C4H9•, M-57) or a butoxy radical (•OC4H9, M-73). Cleavage of the C-C bond adjacent to the oxygen is also a typical fragmentation pattern for alcohols and ethers. libretexts.org The fragmentation of the butyl chain itself through the loss of alkene fragments (e.g., butene, C4H8) is also expected. The analysis of these characteristic fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallographic Analysis for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov

Complementary Advanced Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis)

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula (C18H20N2O6) to confirm the compound's purity and empirical formula.

Computational and Theoretical Chemistry of 1,5 Dibutoxy 4,8 Dinitronaphthalene

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in the computational analysis of a molecule like 1,5-Dibutoxy-4,8-dinitronaphthalene would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule with rotatable butoxy side chains, this would extend to mapping the conformational energy landscape. Such a study would identify various low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the preferred spatial arrangement of the butoxy and nitro groups.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. A smaller gap generally indicates higher reactivity. For this compound, DFT calculations would pinpoint the spatial distribution of these orbitals and quantify the energy gap.

Mapping of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. For this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the nitro and butoxy groups, indicating sites susceptible to electrophilic attack, and positive potential in other regions.

Ab Initio Quantum Chemical Calculations for Electronic Properties

Ab initio (from first principles) quantum chemical methods are another class of computational techniques that can be used to study electronic properties. These methods are based on solving the Schrödinger equation without the use of empirical parameters, offering a high level of theoretical rigor. For this compound, ab initio calculations could be used to corroborate and refine the electronic properties obtained from DFT studies, providing a more complete picture of its electronic behavior.

Molecular Dynamics Simulations for Conformational Sampling

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be invaluable. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. For this molecule, an MD simulation would allow for extensive sampling of its conformational space, revealing how the flexible butoxy chains move and interact with the naphthalene (B1677914) core under various conditions.

Predictive Modeling of Spectroscopic Data

Computational methods are also adept at predicting various spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies and electronic transition energies, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and aid in the interpretation of experimental results. For this compound, such predictive modeling would be essential for characterizing its spectroscopic signatures.

In the absence of direct experimental or computational studies, the application of these well-established theoretical frameworks remains the most promising avenue for elucidating the detailed chemical and physical properties of this compound. Future research in this area would be necessary to generate the specific data required for a complete computational profile of this compound.

Based on the conducted research, there is currently no publicly available scientific literature detailing the computational and theoretical chemistry of This compound , specifically concerning the elucidation of its reaction mechanisms and pathways through computational approaches.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or a discussion on the elucidation of reaction mechanisms and pathways for this specific compound. Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on this topic can be written.

Reactivity and Mechanistic Studies of 1,5 Dibutoxy 4,8 Dinitronaphthalene

Electrophilic Aromatic Substitution Reactions on Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including naphthalene (B1677914) and its derivatives. wordpress.comyoutube.com The regioselectivity of these reactions is governed by the electronic properties and steric bulk of the existing substituents on the naphthalene ring. wordpress.comstackexchange.com

Naphthalene itself is more reactive towards electrophiles than benzene (B151609) and typically undergoes substitution at the α-position (C1) due to the formation of a more stable carbocation intermediate. pearson.comyoutube.com However, the presence of substituents can alter this preference. Activating groups, such as alkoxy groups, generally direct incoming electrophiles to the same ring, whereas deactivating groups, like nitro groups, direct them to the other ring. youtube.com

In the case of 1,5-Dibutoxy-4,8-dinitronaphthalene, the naphthalene system is substituted with two strongly deactivating nitro groups and two activating butoxy groups. The nitro groups at the 4 and 8 positions significantly reduce the electron density of the naphthalene rings, making further electrophilic substitution challenging. Conversely, the butoxy groups at the 1 and 5 positions are activating. The interplay between these opposing electronic effects, along with steric hindrance from the bulky butoxy groups, dictates the feasibility and outcome of any potential electrophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions of Dinitronaphthalene Systems

Nucleophilic aromatic substitution (SNA) is a key reaction for nitro-substituted aromatic compounds. nih.govyoutube.com The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. youtube.comnih.gov Dinitronaphthalene systems are particularly susceptible to these reactions.

Substitution of Nitro Groups

The nitro group can act as a leaving group in SNAr reactions, especially when the aromatic ring is highly activated by other electron-withdrawing substituents. nih.gov In dinitronaphthalene systems, the substitution of a nitro group by a nucleophile is a well-documented phenomenon. rsc.orgpsu.edu The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. nih.govresearchgate.net The stability of this intermediate is crucial for the reaction to occur.

For this compound, the nitro groups at the 4 and 8 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the other nitro group and the naphthalene system itself. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace one of the nitro groups. elsevierpure.comrsc.org

Reduction Chemistry of Nitro Groups in Naphthalene Derivatives

The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis, providing access to a wide range of aromatic amines. masterorganicchemistry.comncert.nic.in This reaction is particularly important for nitro-substituted naphthalene derivatives.

Formation of Amino-Substituted Naphthalene Analogs

The reduction of the two nitro groups in this compound would lead to the formation of 1,5-Dibutoxy-4,8-diaminonaphthalene. This resulting diamine is a valuable intermediate for the synthesis of more complex molecules, such as dyes and polymers, due to the reactive nature of the amino groups. The selective reduction of one nitro group to an amino group, while leaving the other intact, would yield nitro-amino substituted naphthalenes, further expanding the synthetic utility of the starting material.

Catalytic and Non-Catalytic Reduction Methodologies

A variety of methods are available for the reduction of aromatic nitro groups, which can be broadly classified as catalytic and non-catalytic. google.com

Catalytic Reduction:

Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups. commonorganicchemistry.comyoutube.com This typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. ncert.nic.incommonorganicchemistry.com The reaction conditions can often be tuned to achieve selective reduction of the nitro groups without affecting other functional groups.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, room temperature and pressure | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂, acidic or neutral solvent | Adams' catalyst, very active. |

Non-Catalytic Reduction:

Non-catalytic methods often employ metals in acidic media or other reducing agents. masterorganicchemistry.com These methods can be advantageous when catalytic hydrogenation is not feasible due to the presence of catalyst-poisoning groups or when selectivity is a concern. google.com Selective non-catalytic reduction (SNCR) is a process that uses reagents like ammonia (B1221849) or urea (B33335) at high temperatures to reduce nitrogen oxides. lechlerusa.comvito.bewikipedia.orgepa.govjohnzink.com

Table 2: Common Non-Catalytic Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Iron (Fe) in Acetic Acid | Reflux | A classic and cost-effective method. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | A mild reducing agent. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for selective reductions. |

The choice of reduction method for this compound would depend on the desired outcome (mono- or di-reduction) and the compatibility of the reagents with the butoxy groups.

Functionalization and Derivatization of the Alkyl Chains

Specific research on the functionalization and derivatization of the butoxy chains in this compound has not been reported in the available literature. However, based on general principles of organic chemistry, several potential reactions can be postulated. The reactivity of the butoxy groups would be influenced by the strongly electron-withdrawing nature of the 4,8-dinitronaphthalene core.

The primary sites for functionalization on the alkyl chains are the ether oxygen and the C-H bonds of the butyl groups.

Ether Cleavage: The ether linkages are generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would likely proceed via a nucleophilic substitution mechanism to yield 1,5-dihydroxy-4,8-dinitronaphthalene and 1-bromobutane (B133212) or 1-iodobutane, respectively.

Benzylic-like Functionalization: The methylene (B1212753) group adjacent to the ether oxygen (C1 position of the butyl chain) is analogous to a benzylic position and would be the most likely site for radical-mediated reactions, such as free-radical bromination using N-bromosuccinimide (NBS). However, the electron-deficient aromatic system may disfavor the formation of a radical at this position.

Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chains, but such reactions would likely be non-selective and could also affect the sensitive nitro groups on the aromatic ring.

Without dedicated experimental studies, the feasibility and specific conditions for these transformations remain speculative.

Photochemical Reactivity and Intramolecular Electron Transfer Processes

There is a lack of specific published data on the photochemical reactivity and intramolecular electron transfer (IET) processes of this compound. However, the behavior of related nitroaromatic compounds and donor-acceptor systems provides a framework for predicting its potential photochemistry.

Nitroaromatic compounds are known for their rich and complex photochemistry, which is often initiated by excitation to a singlet state, followed by rapid and efficient intersystem crossing (ISC) to a triplet state. rsc.orgresearchgate.net The electron-withdrawing nitro groups significantly influence the electronic properties of the naphthalene core, while the electron-donating butoxy groups can participate in charge-transfer processes.

Upon photoexcitation, several decay pathways for the excited state of this compound can be hypothesized:

Intramolecular Electron Transfer (IET): The molecule contains electron-donating butoxy groups and an electron-accepting dinitronaphthalene moiety. Upon absorption of a photon, it is plausible that an electron could be transferred from a butoxy group to the naphthalene ring system, forming an intramolecular charge-transfer (CT) excited state. The efficiency of such a process would be highly dependent on the solvent polarity. In other nitronaphthalene derivatives, attaching electron-donating groups has been shown to significantly alter the excited-state dynamics and can even induce fluorescence in these typically non-fluorescent compounds. nih.gov

Intersystem Crossing and Triplet State Reactivity: As is characteristic of nitroaromatics, the initially formed singlet excited state is expected to undergo rapid intersystem crossing to the triplet manifold. rsc.org The resulting triplet state could then undergo further reactions, such as hydrogen abstraction from the butoxy chains.

Photodegradation: Photolysis of nitroaromatic compounds can lead to the cleavage of the C-NO2 bond, resulting in the formation of various photoproducts. nih.gov

The specific quantum yields, excited-state lifetimes, and the nature of the transient species for this compound would require detailed investigation using techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy.

Kinetic and Thermodynamic Profiling of Chemical Transformations

No specific kinetic or thermodynamic data for the chemical transformations of this compound has been reported in the scientific literature. Such studies are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of reaction rates, activation barriers, and the relative stability of reactants, intermediates, and products.

For a hypothetical reaction, such as the nucleophilic aromatic substitution (SNAr) of one of the nitro groups by a nucleophile (Nu-), a kinetic and thermodynamic profile would provide the data illustrated in the conceptual table below.

Hypothetical Kinetic and Thermodynamic Data for the SNAr Reaction of this compound

| Nucleophile (Nu-) | Rate Constant, k (M⁻¹s⁻¹) at 298 K | Activation Energy, Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | Value not available | Value not available | Value not available | Value not available |

| Aniline (C₆H₅NH₂) | Value not available | Value not available | Value not available | Value not available |

| Thiophenoxide (C₆H₅S⁻) | Value not available | Value not available | Value not available | Value not available |

A detailed kinetic analysis would involve monitoring the reaction progress over time under various concentrations and temperatures to determine the rate law and activation parameters. Thermodynamic profiling would involve measuring the equilibrium position of reversible reactions to calculate the change in Gibbs free energy, enthalpy, and entropy. Such data is fundamental for comparing the reactivity of different nucleophiles and for elucidating the structure of the transition state.

Supramolecular Interactions and Self Assembly of 1,5 Dibutoxy 4,8 Dinitronaphthalene Frameworks

Non-Covalent Interactions in Naphthalene-Based Systems

The assembly and stability of molecular structures are governed by a delicate balance of attractive and repulsive non-covalent forces. nih.govrsc.org In systems based on naphthalene (B1677914) derivatives, these interactions include π-π stacking, hydrogen bonding, and van der Waals forces, which collectively determine the final supramolecular architecture. tandfonline.commonash.edu The specific functional groups attached to the naphthalene core, such as the nitro (–NO₂) and butoxy (–O(CH₂)₃CH₃) groups in 1,5-Dibutoxy-4,8-dinitronaphthalene, play a crucial role in modulating the strength and directionality of these interactions. nih.govnih.gov

Intermolecular π-π stacking is a fundamental non-covalent interaction that drives the assembly of aromatic molecules. nih.gov It arises from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. In naphthalene derivatives, these interactions are ubiquitous and are a key tool in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.net The geometry of stacking is often not a simple face-to-face arrangement but a parallel-displaced or T-shaped orientation to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.govacs.org

For this compound, the naphthalene core is rendered electron-deficient by the two strongly electron-withdrawing nitro groups. This significantly influences its π-π stacking behavior. The electron-poor nature of the aromatic system can lead to strong stacking interactions with electron-rich aromatic molecules in host-guest complexes. In self-assembly, it promotes aggregation, but steric hindrance from the bulky butoxy groups and electrostatic repulsion between the nitro groups can force a displaced or twisted stacking arrangement. nih.gov Studies on related naphthalene diimides (NDIs) show that adjusting flexible side chains can be a strategy to control and even suppress strong π-π stacking to prevent precipitation and control aggregation-induced emission properties. rsc.orgnih.gov The balance between dispersion forces and Pauli repulsion is a key determinant of the final stacked structure. nih.govresearchgate.net

| Naphthalene System | Key Stacking Features | Dominant Interaction | Reference |

| Naphthalene Dimer | Parallel-displaced crossed orientation | Dispersion forces | nih.govresearchgate.net |

| 2-Naphthalenethiol Dimer | Parallel-displaced crossed orientation; increased stabilization due to thiol group | Dispersion forces (66%) and electrostatic contributions (27%) | nih.govacs.org |

| 1,5-Dinitronaphthalene (B40199) | Acts as a π-acceptor; nitro groups forced out of plane, diminishing acceptor strength | π-acceptor interactions | nih.gov |

| Naphthalene Diimide (NDI) Derivatives | Strong tendency for π-stacking, can be modulated by side chains to control aggregation | π-π interactions | rsc.orgnih.gov |

Hydrogen bonds are highly directional, specific interactions that play a critical role in determining molecular conformation and crystal packing. monash.edu While this compound lacks classic hydrogen bond donors like –OH or –NH groups, it can participate in weaker C–H···O hydrogen bonds. The oxygen atoms of the nitro groups are potent hydrogen bond acceptors due to their high electronegativity and the electron-withdrawing nature of the nitro group. nih.govmdpi.com

The hydrogen atoms on the butoxy chains and, to a lesser extent, on the naphthalene ring can act as donors to form these C–H···O networks. These interactions, though individually weak, can collectively provide significant stabilization to the supramolecular structure. They can link adjacent molecules, influencing their relative orientation and complementing the packing directed by π-π stacking. In nitro-substituted salicylaldehydes, for instance, the nitro group's electron-accepting power enhances its ability to form hydrogen bonds, which in turn affects the electronic properties of the entire molecule. nih.gov Similarly, in crystalline this compound, such hydrogen bonding networks would be crucial in defining the three-dimensional architecture and influencing the material's bulk properties.

Molecular recognition, the specific binding of a host and guest, relies on a combination of non-covalent forces. wikipedia.org Beyond specific interactions like hydrogen bonds, broader van der Waals and electrostatic forces are critical. nih.govwikipedia.org

Electrostatic interactions arise from the permanent charge distribution within the molecule. The nitro groups create a strong dipole moment in the this compound molecule, making the naphthalene core highly electron-deficient and the nitro group oxygens partially negative. nih.gov These permanent dipoles lead to dipole-dipole interactions that influence molecular orientation to maximize attraction and minimize repulsion. wikipedia.orgyoutube.com These electrostatic contributions are highly anisotropic, meaning they are strongly dependent on the relative orientation of the interacting molecules. wikipedia.org The combination of a large, polarizable aromatic system, strong dipoles from the nitro groups, and extensive nonpolar chains makes both van der Waals and electrostatic forces key contributors to molecular recognition and self-assembly processes involving this compound.

Host-Guest Chemistry Involving Substituted Naphthalene Scaffolds

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. wikipedia.org Substituted naphthalene scaffolds are frequently employed as hosts due to their defined cavities and tunable electronic properties. epa.govnih.gov The electron-deficient aromatic surface of this compound makes it an ideal candidate for a host that binds electron-rich guests.

The two nitro groups strongly withdraw electron density, creating a π-acidic (electron-accepting) cavity. This allows it to form charge-transfer complexes with electron-donating (π-basic) guests like indole (B1671886), tetrathiafulvalene (B1198394) (TTF), or other electron-rich aromatic compounds. nih.govrsc.org The binding in such complexes is driven by a combination of π-π stacking, electrostatic attraction between the electron-poor host and electron-rich guest, and van der Waals forces. The butoxy chains, while potentially hindering the close approach of a guest to the naphthalene core, also contribute to the hydrophobic nature of the binding pocket. Research on cyclophanes derived from 1,5-dinitronaphthalene has shown that while they possess a hydrophobic cavity, their association with guests like indole can be weak if steric interactions force the nitro groups out of planarity with the naphthalene ring, reducing their effectiveness as π-acceptors. nih.gov

| Host Scaffold | Guest Type | Key Interactions | Reference |

| Naphthalene Oligomers | Organic Cations | Cation-π, CH-π | epa.gov |

| Acyclic Pillar[n]naphthalenes | Organic Ammonium Cations | Ion-dipole, CH-π | nih.gov |

| Naphthalene Diimide (NDI) Cyclophane | Tetrathiafulvalene (TTF) | Charge-transfer, π-π stacking | rsc.org |

| 1,5-Dinitronaphthalene Cyclophane | Indole (aromatic π-donor) | Weak π-π stacking | nih.gov |

| 1,8-Dihydroxy Naphthalene-Boronic Acid Adduct | Aromatic Hydrocarbons (Benzene, Toluene, Xylene) | π-π stacking | mdpi.comresearchgate.net |

Directed Molecular Self-Assembly and Formation of Ordered Architectures

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, guided by the non-covalent interactions encoded in their chemical structure. rsc.orgescholarship.org For substituted naphthalenes, the final architecture—be it nanofibers, nanotubes, or crystalline solids—is a result of the competition and cooperation between π-π stacking of the aromatic cores and interactions involving the substituents. nih.gov

In the case of this compound, a hierarchical assembly process can be envisioned.

Primary Assembly: Molecules associate via strong π-π stacking of the dinitronaphthalene cores, likely in a slipped or offset arrangement to accommodate the bulky substituents and electrostatic repulsion.

Studies on pyridine-based amphiphiles complexed with various dihydroxy naphthalenes have shown that the substitution pattern dramatically affects the resulting nanostructure, leading to either nanotubes or nanofibers depending on how the molecules can pack and form hydrogen bonds. nih.gov Similarly, the specific placement of the dibutoxy and dinitro groups on the naphthalene scaffold in this compound pre-programs the molecule for a specific assembly pathway, potentially leading to well-defined columnar or lamellar structures.

Engineering Supramolecular Materials Utilizing this compound as a Building Block

A molecular building block approach is a powerful strategy for creating functional supramolecular materials where desired properties are engineered at the molecular level before the assembly process. rsc.orggoogle.com this compound possesses several features that make it an attractive building block.

Electronic Functionality: The electron-deficient dinitronaphthalene core can act as an n-type semiconductor component in organic electronics. Its ability to form charge-transfer complexes makes it suitable for applications in sensors or photothermal agents. rsc.org

Tunable Solubility and Processing: The dibutoxy chains impart solubility in organic solvents, which is essential for solution-based processing and fabrication of thin films or other material forms. The length and branching of these alkyl chains could be modified to fine-tune solubility and control the packing in the solid state.

Directed Assembly: As discussed, the combination of a rigid, interactive core and flexible side chains allows for directed self-assembly into predictable, ordered structures. mdpi.comresearchgate.net This is fundamental for creating materials with anisotropic properties, such as charge transport that is more efficient along the π-stacking axis.

By incorporating this molecule into larger systems, such as polymers or metal-organic frameworks (MOFs), its properties can be further enhanced and exploited. google.commdpi.com For example, using it as a linker in a MOF could create a porous material with an electron-deficient internal surface, suitable for selective adsorption of specific guest molecules. The versatility of this compound as a building block opens avenues for the rational design of new materials for electronics, sensing, and separation technologies.

In-depth Analysis of this compound Reveals Limited Research on Supramolecular Interactions

Despite its defined chemical structure, a thorough review of available scientific literature indicates a significant gap in the experimental research concerning the supramolecular interactions and self-assembly of this compound. While the roles of alkoxy chains and nitro groups in the self-assembly of other organic molecules are well-documented, specific studies detailing these phenomena for the title compound are not presently available.

The compound this compound possesses a unique architecture, featuring a naphthalene core functionalized with two electron-donating butoxy groups and two electron-withdrawing nitro groups. This "push-pull" electronic configuration suggests the potential for interesting intermolecular interactions, which are fundamental to the formation of ordered supramolecular structures. However, experimental data to confirm and detail these interactions are lacking in the current body of scientific publications.

In related systems, alkoxy chains are known to play a crucial role in modulating self-assembly. Research on various aromatic compounds has shown that the length and steric bulk of alkoxy chains can significantly influence molecular packing, often through van der Waals interactions and the tendency for chains to interdigitate. These interactions can dictate the dimensionality and morphology of the resulting supramolecular assemblies. For instance, studies on other alkoxy-substituted aromatic molecules have demonstrated that varying the chain length can tune the intermolecular spacing and stability of the resulting structures.

Similarly, the nitro groups are expected to influence the supramolecular behavior of this compound. The strong electron-withdrawing nature of nitro groups can lead to dipole-dipole interactions and potentially non-covalent interactions with electron-rich regions of adjacent molecules. In many crystalline structures of nitroaromatic compounds, these interactions, along with π-π stacking of the aromatic cores, are the dominant forces driving self-assembly.

While general principles of supramolecular chemistry allow for speculation on how this compound might self-assemble, the absence of specific crystallographic, spectroscopic, or microscopic studies prevents a detailed and scientifically accurate description of its behavior. The interplay between the flexible, space-filling butoxy chains and the polar, electron-withdrawing nitro groups would likely result in complex and potentially novel self-assembly motifs. However, without dedicated research, any discussion on the role of the alkoxy chains in modulating the self-assembly and intermolecular recognition of this specific compound remains hypothetical.

Further experimental investigation is necessary to elucidate the supramolecular chemistry of this compound. Such studies would provide valuable insights into how the synergy between different functional groups governs the formation of higher-order structures and would be a significant contribution to the fields of crystal engineering and materials science.

Applications of 1,5 Dibutoxy 4,8 Dinitronaphthalene in Advanced Materials Research

Development of Optoelectronic Materials

The unique electronic properties of the naphthalene (B1677914) core, when appropriately substituted, are leveraged in the design of materials for optoelectronic devices. The presence of both electron-donating and electron-withdrawing groups in derivatives of 1,5-Dibutoxy-4,8-dinitronaphthalene allows for the tuning of electronic energy levels, a critical aspect in the performance of organic semiconductors.

Naphthalene-based polymers are considered promising materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving blue emission. For instance, copolymers incorporating alkoxy naphthalene derivatives have been investigated for their electroluminescent properties. mdpi.com The alkoxy groups, similar to the butoxy groups in this compound, can enhance the solubility and processability of the polymers, which is crucial for fabricating uniform thin films for OLED devices. mdpi.com The twisted backbone structure that can be induced by such substitutions helps to minimize emission quenching in the solid state, a desirable feature for efficient OLEDs. mdpi.com

In the realm of Organic Field-Effect Transistors (OFETs), derivatives of the 1,5-disubstituted-4,8-dinitronaphthalene scaffold have shown significant promise. For example, a naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide (NBA) building block, which can be synthesized from a 1,5-dinitronaphthalene (B40199) precursor, has been used to create semiconducting polymers. nih.govresearchgate.net These polymers exhibit ambipolar charge transport, meaning they can conduct both electrons and holes, which is advantageous for creating complex electronic circuits. The performance of these materials is highly dependent on their molecular structure, as detailed in the table below.

| Polymer Backbone | Electron Mobility (μe) (cm²/V·s) | Hole Mobility (μh) (cm²/V·s) |

| Planar 2,6-functionalized NBA polymer (P2) | Up to 0.39 | Up to 0.32 |

| Twisted 3,7-NDA-based polymer (P1) | Poor semiconductor | Poor semiconductor |

This table presents data on the charge transport properties of polymers derived from a naphthalene bis(amide) building block, illustrating the potential of the core structure in OFETs. researchgate.net

The development of efficient organic photovoltaic (OPV) cells relies on materials that can absorb sunlight effectively and transport charge efficiently. While direct studies on this compound for this purpose are not available, related structures with alternating electron-donating and electron-withdrawing units are a cornerstone of OPV research. The electronic "push-pull" nature inherent in the this compound structure is a key design principle for low bandgap polymers used in solar cells.

Research on derivatives of this compound provides insights into charge transport phenomena. In the study of naphthalene bis(amide)-based polymers, it was found that the connectivity of the monomer units significantly impacts the planarity of the polymer backbone. researchgate.net A more planar structure leads to better intermolecular π-π stacking, which in turn enhances charge transport and mobility. researchgate.net For instance, a planar polymer (P2) based on a 2,6-linked NBA monomer exhibited significantly higher electron and hole mobilities compared to a more twisted polymer (P1) derived from a 3,7-linked monomer. researchgate.net This underscores the importance of molecular design in optimizing the performance of organic semiconductors.

Research in Chemical Sensing and Detection Platforms

The application of this compound and its close derivatives in chemical sensing is an emerging area of interest. The electron-deficient nature of the dinitrated naphthalene core makes it a potential candidate for detecting electron-rich analytes. While specific research on this compound as a chemical sensor is limited, the broader class of nitroaromatic compounds is known to interact with various substances, leading to changes in their optical or electronic properties, which can be harnessed for sensing applications.

Contribution to Functional Polymers and Advanced Organic Materials

The dinitronaphthalene core is a precursor to diaminonaphthalene, a key monomer in the synthesis of high-performance polymers. For example, 1,5-diaminonaphthalene, which can be produced by the reduction of 1,5-dinitronaphthalene, is a primary raw material for 1,5-naphthalene diisocyanate (NDI). google.com NDI is a crucial component in the production of polyurethanes with excellent thermal and mechanical properties. google.com

Furthermore, the transformation of the nitro groups into other functionalities, such as amides, has led to the development of novel semiconducting polymers. As mentioned earlier, naphthalene bis(amide) polymers have been synthesized and have demonstrated promising charge transport properties for applications in organic electronics. nih.govresearchgate.net The versatility of the dinitronaphthalene core allows for the creation of a wide range of functional polymers with tailored properties. frontiersin.org

Utility as an Intermediate in Complex Organic Synthesis

The most well-documented application of this compound and its parent compound, 1,5-dinitronaphthalene, is their role as intermediates in multi-step organic synthesis. google.comtrine.edu The nitro groups can be readily transformed into a variety of other functional groups, making these compounds versatile building blocks for more complex molecules.

The synthesis of 1,5-dinitronaphthalene itself has been optimized using methods such as microchannel reactors to ensure high yields and safety. google.com Once produced, it serves as a key starting material for:

Dyestuffs: The reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene provides a precursor for various dyes. google.com

Polymers: As detailed previously, it is a critical intermediate for polyurethanes and other functional polymers. google.com

Fine Chemicals: The reactivity of the naphthalene core and its substituents allows for its incorporation into a wide array of specialty chemicals.

The solubility of 1,5-dinitronaphthalene in various organic solvents has been studied to optimize its use in synthesis and purification processes. researchgate.netresearchgate.net

| Solvent | Molar Fraction Solubility (x10³) at 298.15 K |

| Trichloromethane | ~3.0 |

| Toluene | ~1.5 |

| Ethyl Acetate | ~1.2 |

| Acetone | ~1.1 |

| Ethylbenzene | ~0.8 |

| Acetonitrile | ~0.4 |

| 1-Propanol | ~0.1 |

| Ethanol | ~0.08 |

This table presents the solubility of 1,5-dinitronaphthalene in various organic solvents, which is crucial information for its use as a synthetic intermediate. researchgate.net

Precursor Role in Naphthazarin and Related Quinone Synthesis

Research has established a clear pathway for the synthesis of Naphthazarin, also known as 5,8-dihydroxy-1,4-naphthoquinone, from dinitronaphthalene isomers. Specifically, a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene (B126178) can be converted to Naphthazarin through a reaction with sulfur in fuming sulfuric acid. chemicalbook.com This process underscores the significance of the dinitronaphthalene skeleton as a direct precursor to the naphthoquinone core.

The conversion process involves the reduction of the nitro groups and subsequent oxidation to form the dihydroxyquinone structure characteristic of Naphthazarin. While the direct use of this compound in this specific synthesis is not explicitly detailed in the available literature, the established transformation of the parent dinitronaphthalene compound provides a strong basis for its potential as a precursor. The butoxy groups in this compound could be cleaved during the harsh reaction conditions involving fuming sulfuric acid, leading to the formation of the desired dihydroxy product.

Furthermore, derivatives of Naphthazarin, such as 5,8-dimethoxy-1,4-naphthoquinone, have been synthesized and studied for their biological activities. nih.gov The synthesis of such derivatives often involves the modification of the Naphthazarin core, which can be sourced from dinitronaphthalene precursors.

Table 1: Synthesis of Naphthazarin from Dinitronaphthalene

| Starting Material(s) | Reagents | Product | Reference |

| 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene mixture | Sulfur, Fuming Sulfuric Acid | 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin) | chemicalbook.com |

Building Block for Novel Molecular Architectures

The dinitronaphthalene framework is a recognized building block in the construction of more complex molecular architectures. For instance, 1,5-dinitronaphthalene is a key intermediate in the production of 1,5-diaminonaphthalene, which is then used to produce naphthalene diisocyanate-1,5 and various condensation polymers. google.com This highlights the role of the dinitronaphthalene core in polymer science.

While direct polymerization of this compound is not documented, its structural similarity to other naphthalene-based monomers suggests its potential utility. The nitro groups can be chemically transformed into various other functional groups, such as amines, which can then participate in polymerization reactions. The butoxy groups could also influence the solubility and processing properties of any resulting polymers.

In the realm of supramolecular chemistry, dinitronaphthalene derivatives have been employed as π-acceptor units in the design of cyclophanes. sigmaaldrich.com These host molecules are capable of binding other molecules within their cavities. The electron-withdrawing nature of the nitro groups on the naphthalene ring is crucial for this function. It is conceivable that this compound could be similarly incorporated as a π-acceptor component in the synthesis of novel supramolecular hosts.

Investigation as a Catalyst or Ligand in Organic Transformations

There is currently no direct scientific literature available that investigates the use of this compound as a catalyst or a ligand in organic transformations. The primary applications and research focus for this compound and its close derivatives appear to be centered on their roles as synthetic intermediates and building blocks for materials. The chemical properties of the nitro and alkoxy groups are not typically associated with catalytic activity or the ability to act as effective ligands for metal catalysts in their current form. Transformation of these functional groups would likely be necessary to impart such properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,5-Dibutoxy-4,8-dinitronaphthalene with high yield and purity?

- Methodological Answer : Optimize synthesis via stepwise functionalization of naphthalene derivatives. First, introduce butoxy groups at positions 1 and 5 using nucleophilic substitution under inert conditions (e.g., NaH in anhydrous THF). Subsequent nitration at positions 4 and 8 requires controlled HNO₃/H₂SO₄ mixtures at low temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Key Parameters :

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Butoxylation | NaH, 1-bromobutane | 60°C | 65–75 | 85–90 |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 40–50 | 90–95 |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic proton shifts (δ 7.5–8.5 ppm for nitro groups) and butoxy chain signals (δ 0.9–1.7 ppm for CH₂/CH₃). Use DEPT-135 to distinguish CH₃ groups in butoxy chains .

- FT-IR : Identify nitro (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹) functionalities.

- MS (EI) : Confirm molecular ion peak (M⁺) at m/z 364.3 (calculated for C₁₈H₂₄N₂O₆) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and explosion-proof equipment due to nitro group instability. Wear nitrile gloves, goggles, and flame-retardant lab coats.

- Store in amber glass containers at ≤4°C under inert gas (Ar/N₂) to prevent degradation.

- In case of skin contact, wash with 10% NaHCO₃ solution to neutralize acidic byproducts .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water (0.1% TFA). Purity >98% is acceptable for most applications .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, O percentages (deviation ≤0.3%).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodological Answer :

- Nitration follows electrophilic aromatic substitution (EAS). Butoxy groups act as electron-donating para/ortho directors, but steric hindrance from bulky substituents favors nitration at positions 4 and 8. Computational modeling (DFT) can map electron density distributions and transition states. Compare with experimental yields to validate predictions .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS. Calculate bond dissociation energies (BDEs) for nitro and ether groups.

- Example Data :

| Condition | Predicted Half-Life (h) | Dominant Degradation Pathway |

|---|---|---|

| pH 2, 25°C | 48 | Acid-catalyzed hydrolysis of ether |

| pH 10, 60°C | 12 | Base-induced nitro reduction |

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Apply factorial design (2³) to test variables: solvent polarity (logP), temperature, and stirring rate. Use ANOVA to identify significant factors.

- Example Design :

| Solvent | Temperature (°C) | Stirring (rpm) | Solubility (mg/mL) |

|---|---|---|---|

| DMSO | 25 | 200 | 120 ± 5 |

| Acetone | 40 | 400 | 85 ± 3 |

Q. How can researchers align conflicting spectral data for this compound across studies?

- Methodological Answer :

- Conduct a systematic review of NMR and IR spectra from peer-reviewed studies. Use cheminformatics tools (e.g., ChemAxon) to normalize solvent and calibration references. Discrepancies may arise from isotopic impurities or incorrect integration. Cross-validate with X-ray crystallography if single crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.